4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid
Description
The compound 4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidinone core conjugated to a thiazolidinone ring via a methylene bridge. The structure includes a 4-methylpiperazinyl substituent and a butanoic acid side chain, which may enhance solubility and bioavailability.
Properties
Molecular Formula |
C22H25N5O4S2 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
4-[(5Z)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C22H25N5O4S2/c1-14-5-3-7-26-18(14)23-19(25-11-9-24(2)10-12-25)15(20(26)30)13-16-21(31)27(22(32)33-16)8-4-6-17(28)29/h3,5,7,13H,4,6,8-12H2,1-2H3,(H,28,29)/b16-13- |
InChI Key |
UHZDAULUEDOYHP-SSZFMOIBSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)N4CCN(CC4)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)N4CCN(CC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid typically involves multi-step organic synthesis. The key steps include the formation of the pyrido[1,2-A]pyrimidine core, the introduction of the piperazinyl group, and the final assembly of the thiazolidinone ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, 4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers might investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
In medicine, 4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid could be explored for its potential pharmacological properties. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics, such as enhanced stability or reactivity, to industrial products.
Mechanism of Action
The mechanism of action of 4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Core Heterocyclic Systems
Compound A shares a pyrido[1,2-a]pyrimidinone-thiazolidinone scaffold with several analogs. Key differences lie in substituents on the piperazine ring and the length/functionality of the carboxylic acid side chain:
Key Observations :
Characterization Techniques
Solubility and Stability
- The butanoic acid moiety in Compound A likely enhances aqueous solubility compared to non-carboxylic analogs (e.g., ’s neutral derivative) .
- The 2-thioxo group in the thiazolidinone ring may increase metabolic stability compared to oxo analogs, as sulfur’s electron-withdrawing effects resist enzymatic degradation .
Hypothesized Bioactivity
- Anti-inflammatory activity: Pyrazolo-pyrimidinones with thiazolidinone moieties () inhibit COX-2 (IC50 ~1.2 µM) .
- Antimicrobial effects : Piperazinyl derivatives () exhibit activity against Gram-positive bacteria (MIC 4–8 µg/mL) .
Biological Activity
The compound 4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound integrates multiple pharmacologically relevant motifs:
- Pyrido[1,2-a]pyrimidine core
- Thiazolidinone ring
- Butanoic acid moiety
The intricate structure contributes to its diverse chemical reactivity and potential interactions with biological targets.
Research indicates that this compound may function as an inhibitor or modulator of key biological pathways. Its interactions with specific proteins and enzymes suggest potential therapeutic effects in areas such as oncology and infectious diseases. The detailed mechanisms of action are still under investigation, but preliminary studies highlight the following aspects:
- Protein Binding : The compound can bind to various biological targets within cells, which is essential for elucidating its mechanism of action.
- Inhibition of Enzymatic Activity : Initial findings suggest that it may inhibit certain enzymes involved in disease pathways.
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Potential to inhibit tumor growth through modulation of signaling pathways. |
| Antimicrobial | Activity against a range of pathogens, suggesting potential in infectious disease treatment. |
| Antioxidant | Exhibits radical scavenging properties, contributing to cellular protection. |
Antimicrobial Efficacy
Research has shown that compounds with similar structures exhibit broad-spectrum antimicrobial activity. For instance, derivatives with thiazolidinone rings have been reported to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro assays have indicated that the compound may inhibit bacterial growth by disrupting cell wall synthesis.
Antioxidant Properties
Preliminary assessments indicate that this compound may demonstrate antioxidant activity comparable to well-known antioxidants like ascorbic acid. The DPPH radical scavenging assay has been employed to evaluate its potential in neutralizing free radicals, suggesting a role in protecting cells from oxidative stress.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Oxo-Thiazolidinone | Contains a thiazolidinone ring | Lacks the pyrido core |
| Pyrido Derivatives | Similar core structure | Varies in side chains affecting activity |
| 2-Thioxo-Thiazolidine | Shares thiazolidine structure | Different substituents lead to varied biological activities |
This table highlights how the combination of a pyrido core with thiazolidine and butanoic acid components may confer distinct pharmacological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
